

Preclinical Profile of a Novel Covalent FGFR4 Inhibitor for Hepatocellular Carcinoma

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Compound of Interest		
Compound Name:	Fgfr4-IN-20	
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A Technical Overview for Drug Development Professionals

This document provides an in-depth guide to the preclinical evaluation of a novel, selective, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), herein referred to as FGFR4-IN-C1. This inhibitor represents a promising therapeutic strategy for hepatocellular carcinoma (HCC) driven by aberrant signaling of the FGF19-FGFR4 pathway. The information presented is synthesized from publicly available preclinical data and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FGFR4 in Hepatocellular Carcinoma

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell growth, differentiation, and tissue repair.[1] Dysregulation of the FGF/FGFR signaling axis is a known driver in multiple cancers.[1] Specifically, the FGF19-FGFR4 signaling pathway has been strongly implicated in the development and progression of hepatocellular carcinoma.[1][2]

FGFR4 is unique among its family members due to the presence of a cysteine residue (Cys552) in the hinge region of its kinase domain.[1][3] This feature allows for the design of highly selective, covalent inhibitors that can achieve potent and durable target inhibition while minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia. [1] FGFR4-IN-C1 is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed to covalently target this Cys552 residue, offering a selective therapeutic approach for FGF19-amplified HCC.[2]



Quantitative Preclinical Data

The preclinical profile of FGFR4-IN-C1 and similar covalent inhibitors is characterized by high potency and selectivity. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Assay Type	Target	IC50 (nM)	Notes
Enzymatic Assay	FGFR4	< 10	Potent inhibition of kinase activity.
Cellular Assay	pFGFR4 (Huh7 cells)	9	Inhibition of FGFR4 phosphorylation in a cellular context.[2]
Selectivity vs. FGFR1-	FGFR1, FGFR2, FGFR3	> 100-fold vs. FGFR4	Demonstrates high selectivity for FGFR4 over other family members.[2]
Cellular Proliferation	Hep3B cells	15.0	Inhibition of proliferation in FGFR4-dependent HCC cell line.[4]
Cellular Proliferation	Huh7 cells	20.4	Inhibition of proliferation in FGFR4-dependent HCC cell line.[4]

Table 2: In Vivo Pharmacokinetics



Species	Route	Bioavailability (%)	Cmax	Clearance
Mouse	Oral	20	High	Low
Rat	Oral	12	High	Low
Cynomolgus Monkey	Oral	27	High	Low

Data presented for a representative compound from the same chemical series.[2]

Table 3: In Vivo Efficacy in HCC Xenograft Models

Model	Treatment	Tumor Growth Inhibition (%)	Observations
Huh7 Orthotopic Xenograft	FGFR4-IN-C1 (oral)	Significant tumor regression	Correlated with target occupancy and pFGFR4 inhibition.[2]
Sorafenib-Resistant HCC Model	FGFR4-IN-C1 (oral)	Significant tumor regression	Demonstrates potential for treating resistant HCC.[2]

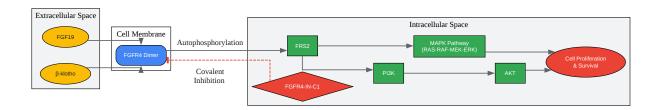
Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the experimental processes used in preclinical evaluation is crucial for understanding the mechanism of action and the development path of a novel therapeutic agent.

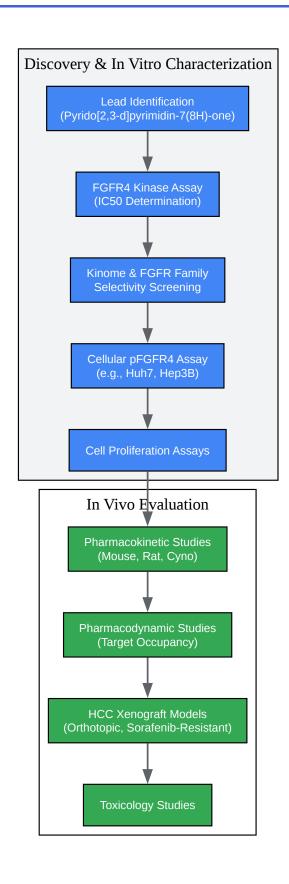
FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and its downstream effects, which are targeted by FGFR4-IN-C1. Activation of this pathway requires the co-receptor β-klotho (KLB).[2]









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